molecular formula C7H10O4 B057616 Dimethyl itaconate CAS No. 617-52-7

Dimethyl itaconate

Cat. No. B057616
CAS RN: 617-52-7
M. Wt: 158.15 g/mol
InChI Key: ZWWQRMFIZFPUAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dimethyl itaconate is synthesized through the esterification of itaconic acid with methanol, often in the presence of an acid catalyst. The process conditions, such as the molar ratio of itaconic acid to methanol, catalyst concentration, reaction temperature, pressure, and time, are optimized to achieve high yields and purity. Studies have shown that under suitable conditions, product purity can reach up to 98% with a yield of approximately 87% (Shi, 2002). Additionally, alternative bio-based production methods have been explored using engineered strains of Corynebacterium glutamicum, converting rice wine waste-derived itaconic acid into dimethyl itaconate through lipase-catalyzed esterification (Joo et al., 2017).

Molecular Structure Analysis

The molecular structure of dimethyl itaconate has been characterized using techniques such as FT-IR and GC-MS, confirming its ester linkage and unsaturated nature. Structural studies on precatalysts and intermediates in Rh-catalyzed hydrogenation have provided insight into the effects of substituents on its reactivity and the enantioselectivity of hydrogenation reactions (RajanBabu et al., 1999).

Chemical Reactions and Properties

Dimethyl itaconate participates in various chemical reactions, including copolymerization with other monomers like methyl methacrylate, indicating its versatility in polymer chemistry. The copolymerization kinetics and the effect of dimethyl itaconate on the polymerization rate and composition have been extensively studied, demonstrating its utility in creating polymers with tailored properties (Fernández-García et al., 1996).

Physical Properties Analysis

The physical properties of dimethyl itaconate, such as solubility, boiling point, and melting point, are crucial for its application in various industrial processes. These properties influence the conditions under which dimethyl itaconate can be processed and applied, particularly in polymerization reactions and the production of copolymers.

Chemical Properties Analysis

Dimethyl itaconate exhibits interesting chemical properties, including reactivity towards nucleophiles and its role as an electrophilic reagent in the synthesis of itaconate ester derivatives. Its chemical behavior is explored in reactions with carbonucleophiles, leading to the direct synthesis of substituted itaconate ester derivatives, showcasing its utility in organic synthesis (Chinchilla et al., 1996).

Scientific Research Applications

  • Bio-Based Production from Waste-Derived Itaconic Acid : DI is produced from rice wine waste-derived itaconic acid using engineered Corynebacterium glutamicum strains. This bio-based production method offers a sustainable approach to synthesizing DI, a crucial raw material in copolymerization (Joo et al., 2017).

  • Therapeutic Potential in Fungal Keratitis : DI demonstrates protective effects against fungal keratitis by activating the Nrf2/HO-1 signaling pathway. It limits inflammation and inhibits the growth of Aspergillus fumigatus (Gu et al., 2020).

  • Anti-Angiogenic Properties : DI interferes with several key steps of angiogenesis in cultured endothelial cells, suggesting its potential as an anti-angiogenic compound (Vidal et al., 2022).

  • Role in Cerebral Ischemia/Reperfusion Injury : DI might be a promising candidate for treating ischemic stroke, as it decreases neurologic deficit scores and inhibits toxic conversion of peri-infarct microglia (Zhang et al., 2019).

  • Lack of Metabolism to Itaconate Intracellularly : Studies show that DI is not metabolized to itaconate in cells, highlighting the need for effective pro-drug strategies to increase intracellular itaconate levels for more conclusive analysis (El-Azzouny et al., 2017).

  • Effects on Inflammatory Responses in Sepsis : DI enhances survival rates and decreases serum levels of pro-inflammatory cytokines in septic mice, showing its potential in treating sepsis-related inflammation (Zhang et al., 2020).

  • Use in Renewable Polymer Synthesis : DI is utilized to produce renewable unsaturated polyesters and polynorbornenes through polycondensation and ring-opening-metathesis polymerization (Winkler et al., 2015).

  • Anti-Inflammatory and Analgesic Activities : DI exhibits significant anti-inflammatory and analgesic activities, making it a candidate for medicinal applications (Bagvant et al., 1994).

  • Use in Polymerization Studies : Research has explored the radical polymerization of DI in various settings, demonstrating its utility in polymer science (Fernández-García et al., 1996).

  • Potential in Pain Management : DI shows effectiveness in reducing inflammatory pain via the NLRP3/IL-1β signaling pathway, indicating its therapeutic potential in pain management (Lin et al., 2021).

Safety And Hazards

Vapors of Dimethyl itaconate are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire .

Future Directions

Itaconate has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity . It could be the potential choice for the treatment of inflammation and immune-related diseases . The study of itaconate as therapeutic molecules has generated excellent prospects in the pharmaceutical industry due to its low toxicity and high biological activity .

properties

IUPAC Name

dimethyl 2-methylidenebutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWQRMFIZFPUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25587-85-3
Record name Butanedioic acid, 2-methylene-, 1,4-dimethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID80210701
Record name Dimethyl itaconate
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dimethyl itaconate

CAS RN

617-52-7
Record name Dimethyl itaconate
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Record name Dimethyl itaconate
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Record name Dimethyl itaconate
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Record name Butanedioic acid, 2-methylene-, 1,4-dimethyl ester
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Record name Dimethyl itaconate
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Record name Dimethyl itaconate
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Record name DIMETHYL ITACONATE
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Synthesis routes and methods I

Procedure details

60 g of paraformaldehyde are added to a solution of 6.0 g of acetic acid and 6.75 g of dimethylamine in 800 g of methanol, after which 348 g of dimethyl 2-formylsuccinate are added dropwise in the course of 20 minutes. The mixture is stirred for 7 hours at 50° C. and allowed to cool, and methanol and methyl formate are distilled off. The residue is taken up in ethyl acetate and the solution is washed with 100 g of 10% strength sulfuric acid and distilled. 305 g of isomer-free dimethyl itaconate of boiling point 42°-43° C. under 0.3-0.4 mbar are obtained, corresponding to a yield of 96.4% of theory.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
6.75 g
Type
catalyst
Reaction Step One
Quantity
348 g
Type
reactant
Reaction Step Two
Yield
96.4%

Synthesis routes and methods II

Procedure details

The hydrogenation is carried out by a method similar to example G2 using the rhodium complex of example F5. The conversion is quantitative, and the optical yield ee of the hydrogenation product (dimethyl methylsuccinate) is greater than 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,260
Citations
M ElAzzouny, CTMB Tom, CR Evans, LL Olson… - Journal of Biological …, 2017 - ASBMB
Itaconic acid is an important metabolite produced by macrophages after stimulation with LPS. The role of itaconate in the inflammatory cascade is unclear. Here we used [ 13 C]…
Number of citations: 85 www.jbc.org
PC Kuo, WT Weng, BA Scofield, HC Paraiso… - Journal of …, 2020 - Springer
… The study shows that dimethyl itaconate (DMI), a cell-permeable itaconate derivative, inhibits IL-17-induced IκBς activation in keratinocytes, and the immunomodulatory effect of DMI on …
Number of citations: 59 link.springer.com
S Zhang, Y Jiao, C Li, X Liang, H Jia, Z Nie, Y Zhang - Inflammation, 2021 - Springer
… We also administered dimethyl itaconate to LPS-treated bone marrow–derived … the effects of dimethyl itaconate on Nrf2-deficient mice. Administration of dimethyl itaconate enhanced …
Number of citations: 40 link.springer.com
P Spasojevic, M Zrilic, V Panic… - International Journal of …, 2015 - hindawi.com
… denture base material modified with dimethyl itaconate (DMI) and di-n-butyl itaconate (DBI). … CuervoRodrıguez, “A kinetic study on the radical copolymerization of dimethyl itaconate and …
Number of citations: 73 www.hindawi.com
H Ji, H Yang, X Zhou, C Sun, L Li, S Zhao, J Yu… - Composites Part B …, 2023 - Elsevier
… Herein, bio-based elastomers poly(dimethyl itaconate-co-butadiene)s (PDMIBs) were successfully synthesized by emulsion copolymerization of renewable monomer dimethyl itaconate …
Number of citations: 10 www.sciencedirect.com
JR Nakkala, Y Yao, Z Zhai, Y Duan, D Zhang, Z Mao… - Small, 2021 - Wiley Online Library
… Schematic view of the dimethyl itaconate (DMI)-loaded PCL nanofibers and their roles on modulating the polarization of inflammatory M1 macrophages into alternatively activated M2 …
Number of citations: 30 onlinelibrary.wiley.com
D Zhang, Z Lu, Z Zhang, J Man, R Guo, C Liu… - International …, 2019 - Elsevier
As a membrane-permeable derivative of itaconate, dimethyl itaconate (DMI) was recently showed to limit inflammatory response of activated macrophages, and to decrease the …
Number of citations: 18 www.sciencedirect.com
BY Yu, HH Ngo, WJ Choi, YS Keum - Antioxidants, 2023 - mdpi.com
… In the present study, we have observed that dimethyl itaconate (DMI) inhibits melanogenesis in B16F10 cells. DMI inhibits microphthalmia-associated transcription factor (MITF) and …
Number of citations: 4 www.mdpi.com
Q Wang, XL Li, Y Mei, JC Ye, W Fan, GH Cheng… - Journal of Molecular …, 2020 - Springer
… Dimethyl itaconate (DI) inhibited ulcerative colitis induced by DSS. a The chemical structure of dimethyl itaconate (… treated with DSS and treated with dimethyl itaconate five times (n = 3). …
Number of citations: 23 link.springer.com
DM Day, TJ Farmer, J Sherwood, JH Clark - Tetrahedron, 2022 - Elsevier
… In this work, the aza-Michael addition of dimethyl itaconate (1) has been studied to clarify its specific reaction pathways and inform future studies. Itaconic acid and its esters may be …
Number of citations: 2 www.sciencedirect.com

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